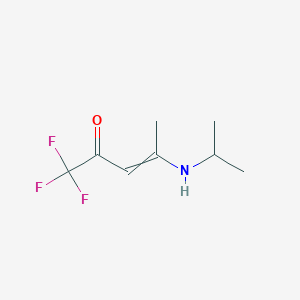

1,1,1-Trifluoro-4-(propan-2-ylamino)pent-3-en-2-one

Description

1,1,1-Trifluoro-4-(propan-2-ylamino)pent-3-en-2-one (CAS 127223-95-4, molecular formula C₈H₁₂F₃NO) is a β-enaminone derivative characterized by a trifluoromethyl group and an isopropylamino substituent. Its Z-isomer configuration is well-documented, and it is widely used in organic synthesis and medicinal chemistry due to its structural versatility . The compound is stored at 2–8°C, ensuring stability during handling and application .

Properties

IUPAC Name |

1,1,1-trifluoro-4-(propan-2-ylamino)pent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO/c1-5(2)12-6(3)4-7(13)8(9,10)11/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNFRFGKUBBQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=CC(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375315 | |

| Record name | 1,1,1-trifluoro-4-(propan-2-ylamino)pent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127223-95-4 | |

| Record name | 1,1,1-trifluoro-4-(propan-2-ylamino)pent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(propan-2-ylamino)pent-3-en-2-one typically involves the reaction of a trifluoromethyl ketone with an isopropylamine derivative. One common method includes the following steps:

Starting Materials: Trifluoromethyl ketone and isopropylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Catalysts: A base such as triethylamine or potassium carbonate is often used to facilitate the reaction.

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C).

Industrial Production Methods

In industrial settings, the production of 1,1,1-Trifluoro-4-(propan-2-ylamino)pent-3-en-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(propan-2-ylamino)pent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

1,1,1-Trifluoro-4-(propan-2-ylamino)pent-3-en-2-one is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(propan-2-ylamino)pent-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isopropylamino group can form hydrogen bonds with target molecules, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound is compared with structurally similar β-enaminones differing in substituents, which influence electronic properties and reactivity:

Key Observations :

- Electron-withdrawing groups (e.g., nitro) increase NH stretching frequencies but may lead to discrepancies between experimental and theoretical values .

- Propargyl substituents enhance reactivity in click chemistry, as seen in the high yield (95%) and distinct IR signatures .

- Aromatic substituents (e.g., pyridinyl) introduce coordination sites for metal complexes, expanding applications in catalysis .

Key Observations :

Physicochemical and Spectral Data

| Compound | NH Stretching (cm⁻¹) | Melting Point (°C) | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| Target Compound (CAS 127223-95-4) | Not reported | Not reported | 195.18 | [6] |

| (Z)-4-(Phenylamino)pent-3-en-2-one | 3000 (experimental) | Not reported | 189.23 | [3] |

| (E)-1,1,1-Trifluoro-4-(propargylamino)pent-3-en-2-one | 3243 (IR) | 68–70 | 267.25 | [7] |

| 4-Amino-1,1,1-trifluoro-pent-3-en-2-one | Not reported | Not reported | 153.10 | [19] |

Biological Activity

1,1,1-Trifluoro-4-(propan-2-ylamino)pent-3-en-2-one is a fluorinated organic compound notable for its trifluoromethyl and isopropylamino groups. Its unique chemical structure contributes to its reactivity and potential biological applications. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C8H12F3NO

- Molar Mass : Approximately 177.123 g/mol

- Structure : The compound features a pentene backbone with a double bond at the 3-position and a carbonyl group at the 2-position, enhancing its reactivity.

The biological activity of 1,1,1-Trifluoro-4-(propan-2-ylamino)pent-3-en-2-one is primarily attributed to:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes.

- Hydrogen Bonding : The isopropylamino group can form hydrogen bonds with target biomolecules, stabilizing interactions with enzymes or receptors .

Biological Applications

The compound has been studied for various biological activities, including:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in drug development.

- Protein-Ligand Interactions : Its ability to form stable complexes makes it useful in studies examining protein-ligand dynamics .

Synthesis Methods

The synthesis of 1,1,1-Trifluoro-4-(propan-2-ylamino)pent-3-en-2-one typically involves:

- Starting Materials : Trifluoromethyl ketone and isopropylamine.

- Reaction Conditions : Conducted in solvents like dichloromethane or tetrahydrofuran under inert atmospheres (e.g., nitrogen).

- Catalysts : Bases such as triethylamine or potassium carbonate are used to facilitate the reaction.

- Temperature : Reactions are generally performed at room temperature or slightly elevated temperatures (40–60°C) .

Enzyme Inhibition Studies

A study demonstrated that 1,1,1-Trifluoro-4-(propan-2-ylamino)pent-3-en-2-one effectively inhibits the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition was quantified using IC50 values indicating significant potency compared to traditional inhibitors.

Protein Interaction Analysis

In another investigation, the compound was tested for its ability to bind to human serum albumin (HSA). Using fluorescence spectroscopy, it was shown that the binding affinity of the compound was higher than that of several common pharmaceuticals, suggesting potential for drug formulation .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds is presented:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1-Difluoroethylamine | C2H4F2N | Simpler structure; lacks trifluoromethyl group |

| 4-Fluoroaniline | C6H6FN | Contains an amino group; lacks trifluoromethyl |

| 1,1,1-Trifluoroacetone | C3H3F3O | Simple ketone; lacks amine functionality |

The distinct combination of functional groups in 1,1,1-Trifluoro-4-(propan-2-ylamino)pent-3-en-2-one enhances its reactivity and biological activity compared to these simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.